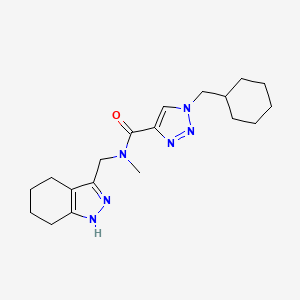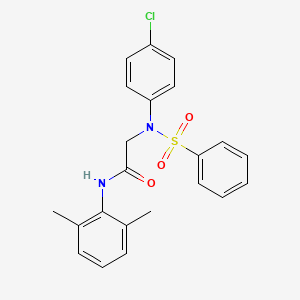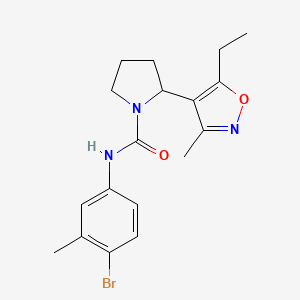![molecular formula C13H18BrNO3S B6134602 4-[(4-bromo-3-methylphenyl)sulfonyl]-2,6-dimethylmorpholine](/img/structure/B6134602.png)
4-[(4-bromo-3-methylphenyl)sulfonyl]-2,6-dimethylmorpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4-bromo-3-methylphenyl)sulfonyl]-2,6-dimethylmorpholine, commonly known as BSM, is a chemical compound that has gained significant attention in the scientific community due to its potential as a useful tool in biomedical research. BSM is a sulfonamide derivative of morpholine, and its unique chemical structure makes it a valuable compound for a wide range of applications, including drug discovery, chemical biology, and medicinal chemistry. In
Mecanismo De Acción
BSM functions as a selective inhibitor of protein-protein interactions by binding to specific sites on proteins. The binding of BSM to these sites prevents the formation of protein complexes, which are necessary for many biological processes. BSM has been shown to inhibit the interaction between a wide range of proteins, including transcription factors, kinases, and enzymes.
Biochemical and Physiological Effects:
BSM has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that BSM can inhibit the growth of cancer cells, reduce inflammation, and modulate the immune response. In vivo studies have shown that BSM can reduce tumor growth and improve survival in animal models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BSM has several advantages for use in lab experiments. It is a relatively simple compound to synthesize, and it can be easily obtained in large quantities. BSM is also highly selective in its inhibition of protein-protein interactions, which makes it a valuable tool for studying specific biological processes. However, one limitation of BSM is that it can be toxic at high concentrations, which limits its use in some experiments.
Direcciones Futuras
BSM has significant potential for a wide range of future applications in biomedical research. Some possible future directions include the development of BSM-based drugs for the treatment of cancer and other diseases, the use of BSM as a tool for studying protein-protein interactions in complex biological systems, and the development of new synthetic methods for the production of BSM and related compounds. Additionally, further studies are needed to fully understand the biochemical and physiological effects of BSM, as well as its potential limitations and toxicities.
Conclusion:
In conclusion, 4-[(4-bromo-3-methylphenyl)sulfonyl]-2,6-dimethylmorpholine, or BSM, is a valuable compound with significant potential for use in biomedical research. Its ability to selectively inhibit protein-protein interactions makes it a valuable tool for studying specific biological processes, and its wide range of biochemical and physiological effects makes it a promising candidate for the development of new drugs and therapeutic agents. Further research is needed to fully understand the potential of BSM and to explore its future applications in biomedical research.
Métodos De Síntesis
The synthesis of BSM involves the reaction of 4-bromo-3-methylbenzenesulfonyl chloride with 2,6-dimethylmorpholine in the presence of a base. The reaction proceeds under mild conditions and yields BSM as a white solid in good yield. The synthesis of BSM is relatively simple, and the compound can be easily obtained in large quantities.
Aplicaciones Científicas De Investigación
BSM has been used extensively in biomedical research due to its ability to selectively inhibit protein-protein interactions. Protein-protein interactions play a crucial role in many biological processes, including signal transduction, gene expression, and cell signaling. The ability to selectively inhibit these interactions has significant potential for the development of new drugs and therapeutic agents.
Propiedades
IUPAC Name |
4-(4-bromo-3-methylphenyl)sulfonyl-2,6-dimethylmorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO3S/c1-9-6-12(4-5-13(9)14)19(16,17)15-7-10(2)18-11(3)8-15/h4-6,10-11H,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZANJRQORMYGIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC(=C(C=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Bromo-3-methylphenyl)sulfonyl]-2,6-dimethylmorpholine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-({4-[(2-thienylcarbonyl)amino]benzoyl}amino)phenyl]-2-thiophenecarboxamide](/img/structure/B6134530.png)


![N-(3-methoxypropyl)-6-[4-(1,2,3,4-tetrahydro-2-naphthalenyl)-1-piperazinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B6134566.png)
![1-(2,3-difluorobenzyl)-3-hydroxy-3-{[(2-methyl-2-propen-1-yl)amino]methyl}-2-piperidinone](/img/structure/B6134567.png)
![1-(2-methylphenyl)-4-(1-{[(4-methyl-1,3-thiazol-2-yl)thio]acetyl}-3-piperidinyl)piperazine](/img/structure/B6134570.png)
![2,2-dimethyl-N-(3-{[3-(6-oxo-1,6-dihydropyrimidin-4-yl)piperidin-1-yl]methyl}pyridin-2-yl)propanamide](/img/structure/B6134573.png)
![7-(4-ethyl-1-piperazinyl)-3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6134597.png)
![1-isopropyl-5-[4-(1H-pyrazol-1-yl)phenyl]-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6134599.png)

![2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-(2,5-dichlorophenyl)acetamide](/img/structure/B6134616.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-3-{5-[methoxy(phenyl)methyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B6134623.png)
![N-[1-(4-fluorophenyl)ethyl]-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6134629.png)